molecular formula C4H4F6O B1223339 1,1,2,3,3,3-Hexafluoropropyl methyl ether CAS No. 382-34-3

1,1,2,3,3,3-Hexafluoropropyl methyl ether

Cat. No.: B1223339
CAS No.: 382-34-3
M. Wt: 182.06 g/mol
InChI Key: PKMXTDVNDDDCSY-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl methyl ether is a fluorinated ether compound with the molecular formula C4H4F6O. It is a colorless to almost colorless liquid with a boiling point of approximately 53°C and a density of 1.419 g/cm³ . This compound is known for its high chemical stability and low reactivity, making it useful in various industrial and scientific applications.

Biochemical Analysis

Biochemical Properties

1,1,2,3,3,3-Hexafluoropropyl methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 2E1. This enzyme is involved in the metabolism of this compound, leading to the formation of inorganic fluoride and formaldehyde . The interaction between this compound and cytochrome P450 2E1 is crucial for its metabolic processing and subsequent biochemical effects.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 2E1 in liver microsomes results in the production of metabolites such as inorganic fluoride and formaldehyde . These metabolites can have downstream effects on cellular functions, potentially impacting cell viability and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly cytochrome P450 2E1. This binding leads to the enzyme-mediated metabolism of the compound, resulting in the formation of metabolites . The enzyme’s activity is crucial for the biotransformation of this compound, influencing its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is metabolized in liver microsomes, leading to the formation of metabolites such as inorganic fluoride and formaldehyde . These metabolites can have long-term effects on cellular functions, depending on the duration of exposure and concentration of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased production of metabolites, which may result in toxic or adverse effects. Studies have indicated that the metabolism of this compound in rats produces inorganic fluoride and formaldehyde . These metabolites can have threshold effects, with higher doses potentially causing more pronounced biochemical and cellular impacts.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily mediated by cytochrome P450 2E1. The metabolism of the compound results in the formation of inorganic fluoride and formaldehyde, as well as 2,3,3,3-tetrafluoropropionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,3,3,3-Hexafluoropropyl methyl ether can be synthesized through the reaction of methanol with hexafluoropropylene. The reaction typically involves the use of a base such as sodium methoxide to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the fluorination of appropriate precursors followed by purification steps to achieve high purity levels. The process may include distillation and other separation techniques to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3,3,3-Hexafluoropropyl methyl ether primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound relatively inert to oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,1,2,3,3,3-Hexafluoropropyl methyl ether is unique due to its specific molecular structure, which provides a balance of chemical stability and reactivity. This makes it particularly useful in applications where a stable, non-reactive solvent is required .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c1-11-4(9,10)2(5)3(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMXTDVNDDDCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959148
Record name 1,1,1,2,3,3-Hexafluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-34-3
Record name 1,1,2,3,3,3-Hexafluoropropyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,3,3,3-Hexafluoropropyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,3,3-Hexafluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO51Z7KN9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary metabolic pathway of 1,1,2,3,3,3-Hexafluoropropyl methyl ether in the liver?

A: Research indicates that this compound is primarily metabolized by the cytochrome P450 2E1 enzyme (CYP2E1) in both rat and human livers. [] This metabolic process results in the formation of inorganic fluoride, formaldehyde, and 2,3,3,3-Tetrafluoropropionic acid. [] The rate of metabolism is directly proportional to the concentration of CYP2E1 in the liver. []

Q2: What is the significance of CYP2E1 in the metabolism of this compound?

A: CYP2E1 plays a crucial role in the metabolism of this compound. Studies using rat liver microsomes showed that inducing CYP2E1 activity through pretreatments like pyridine and ethanol significantly increased the rate of fluoride formation from the compound. [] Conversely, inhibiting CYP2E1 with diethyldithiocarbamate significantly reduced fluoride production. [] This highlights the central role of CYP2E1 in the compound's metabolic pathway.

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